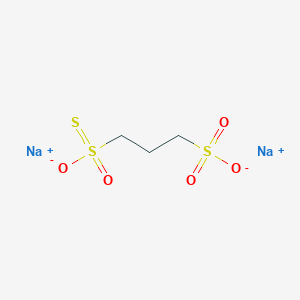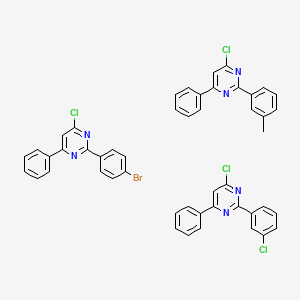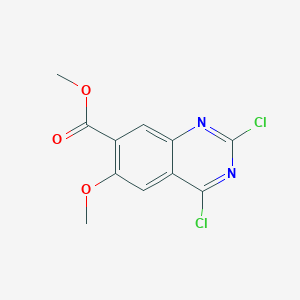
7-Bromo-10-methyl-10H-phenothiazine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-10-methyl-10H-phenothiazine-3-carbaldehyde is a chemical compound with the molecular formula C14H10BrNOS. It is a derivative of phenothiazine, a class of compounds known for their diverse biological activities and applications in various fields such as medicine and chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-10-methyl-10H-phenothiazine-3-carbaldehyde typically involves the bromination of 10-methyl-10H-phenothiazine-3-carbaldehyde. The reaction is carried out under controlled conditions using brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-10-methyl-10H-phenothiazine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation Reactions: It can react with amines or other nucleophiles to form Schiff bases or other condensation products.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or carbon tetrachloride.
Condensation: Amines or other nucleophiles in the presence of a catalyst such as acetic acid.
Major Products Formed
Substitution Products: Various substituted phenothiazine derivatives.
Condensation Products: Schiff bases and other condensation products.
Aplicaciones Científicas De Investigación
7-Bromo-10-methyl-10H-phenothiazine-3-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Bromo-10-methyl-10H-phenothiazine-3-carbaldehyde is not well-documented. its structural similarity to other phenothiazine derivatives suggests that it may interact with biological targets such as neurotransmitter receptors or enzymes. The bromine atom may enhance its binding affinity and specificity for certain molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
10-Methyl-10H-phenothiazine-3-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
3,7-Dibromo-10H-phenothiazine: Contains two bromine atoms, which may further alter its chemical and biological properties.
Uniqueness
7-Bromo-10-methyl-10H-phenothiazine-3-carbaldehyde is unique due to the presence of a single bromine atom at the 7-position, which can significantly influence its reactivity and interactions with biological targets compared to other phenothiazine derivatives .
Propiedades
Fórmula molecular |
C14H10BrNOS |
|---|---|
Peso molecular |
320.21 g/mol |
Nombre IUPAC |
7-bromo-10-methylphenothiazine-3-carbaldehyde |
InChI |
InChI=1S/C14H10BrNOS/c1-16-11-4-2-9(8-17)6-13(11)18-14-7-10(15)3-5-12(14)16/h2-8H,1H3 |
Clave InChI |
BDICPEODQVCCNK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C=O)SC3=C1C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B15247023.png)
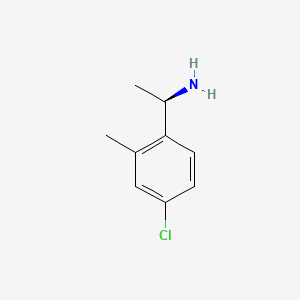
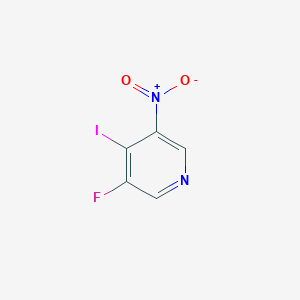
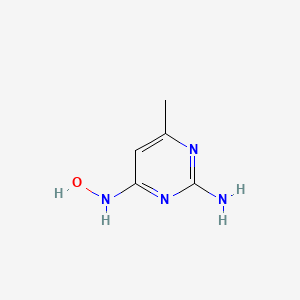
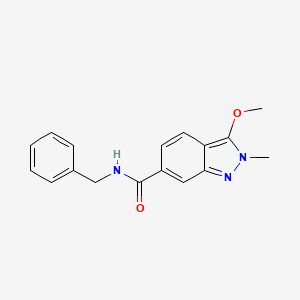
![[1,2,5]Thiadiazolo[3,4-b]pyrazine](/img/structure/B15247069.png)
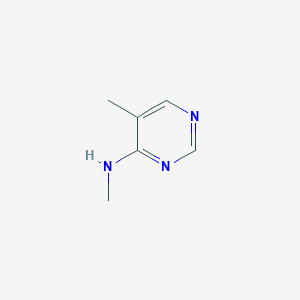
![5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15247076.png)


